molecular formula C25H33B2NO4S B8196148 10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine

10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine

Cat. No.: B8196148
M. Wt: 465.2 g/mol
InChI Key: YBSIZUMMFDDKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine is a useful research compound. Its molecular formula is C25H33B2NO4S and its molecular weight is 465.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photochemistry Studies : Phenothiazine-flavin dyads, closely related to the compound , are used in research to study fluorescence quenching and excited-state oxidative electron transfer in photochemistry (Shirdel et al., 2007).

  • Fluorophore-Switching and NIR Sensor Applications : 10H-phenothiazine derivatives, modified with conjugated electron-deficient pyridine or pyridinium groups, are promising for fluorophore-switching and potential near-infrared sensor applications (Lin & Chang, 2009).

  • Cancer Research : Certain derivatives, like 3,7-Bis(4-aminophenyl) phenothiazine, show potential in targeting cancer cells, forming fluorescent organic nanoparticles, and emitting red fluorescence (Hsieh et al., 2015). Additionally, some phenothiazine derivatives demonstrate high activity against breast cancer cell lines (Ahmed et al., 2018).

  • Light Emission Research : These derivatives exhibit diverse light emissions, including blue, yellow-green, and red light, making them useful in various scientific research applications (Li et al., 2009).

  • Photochemotherapy : Some phenothiazine derivatives, such as those with 3,7-bis(arylamino)phenothiazin-5-ium salts, show potential in photochemotherapy, although their singlet oxygen yields are lower compared to methylene blue (Wainwright et al., 1999).

  • Semiconducting Polymers : The compound 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole is used as a precursor for high-performance semiconducting polymers, indicating potential applications in material science (Kawashima et al., 2013).

  • Daylight Fluorescence : Novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives display daylight fluorescence with large Stokes shifts, useful in spectroscopic studies (Gaina et al., 2012).

  • Metal Cation Sensing : Phenothiazine cruciforms exhibit shifts in emission and absorption when exposed to certain metal triflates, suggesting potential applications in metal cation sensing (Hauck et al., 2007).

Properties

IUPAC Name

10-methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33B2NO4S/c1-22(2)23(3,4)30-26(29-22)16-10-12-18-20(14-16)33-21-15-17(11-13-19(21)28(18)9)27-31-24(5,6)25(7,8)32-27/h10-15H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSIZUMMFDDKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C(S3)C=C(C=C4)B5OC(C(O5)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33B2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine
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10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine
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10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine
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10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine
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10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine
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10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine

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